4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Overview

Description

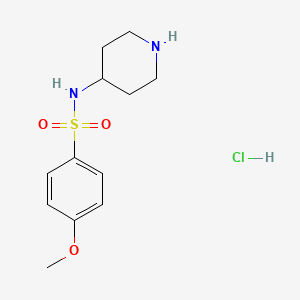

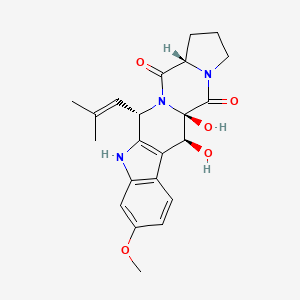

4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H18N2O3S・HCl . It has a molecular weight of 306.81 .

Molecular Structure Analysis

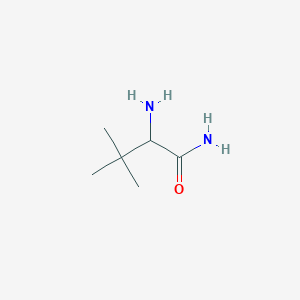

The molecular structure of this compound includes a piperidine ring attached to a benzenesulfonamide group with a methoxy group (OCH3) attached to the benzene ring . The compound’s average mass is 306.809 Da, and its monoisotopic mass is 306.080475 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H18N2O3S・HCl) and its molecular weight (306.81) . Further specific physical and chemical properties are not provided in the available resources.Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research on the reaction mechanisms involving piperidine and nitro-aromatic compounds offers insights into the synthesis and potential applications of "4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" in developing novel compounds through nucleophilic aromatic substitution reactions. Such reactions are crucial in the synthesis of various chemical entities with potential applications in material science, pharmaceuticals, and organic chemistry research (Pietra & Vitali, 1972).

DNA Binding and Molecular Recognition

The study of Hoechst 33258 and its analogues, which are known for their strong binding to the minor groove of DNA, highlights the importance of structural motifs similar to "4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" in the development of molecules for DNA recognition. This research underlines the potential use of such compounds in molecular biology, including applications in chromosome staining and analysis, and as a starting point for drug design aimed at targeting specific DNA sequences (Issar & Kakkar, 2013).

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide

A comprehensive review based on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, which shares a functional group with "4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride," details the development of unique polyheterocyclic compounds. This research suggests potential applications in discovering functional molecules and pharmaceuticals based on sulfonamide or sultam structures, indicating the broad relevance of such derivatives in pharmaceutical chemistry (Kaneda, 2020).

Anticancer Research

Research into the tumor specificity and keratinocyte toxicity of compounds synthesized in the laboratory, including structures related to "4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride," highlights the potential application of such compounds in developing anticancer drugs. This work emphasizes the importance of chemical modification to reduce toxicity while maintaining or enhancing anticancer activity, suggesting a pathway for the development of new anticancer therapies (Sugita et al., 2017).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell . Firefighters dealing with this compound should wear fire/flame resistant/retardant clothing and protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

4-methoxy-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S.ClH/c1-17-11-2-4-12(5-3-11)18(15,16)14-10-6-8-13-9-7-10;/h2-5,10,13-14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKOEWDTFUDOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | |

CAS RN |

1233955-49-1 | |

| Record name | Benzenesulfonamide, 4-methoxy-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-](/img/structure/B3059667.png)

![Benzoic acid, 4-[(phenylamino)methyl]-](/img/structure/B3059668.png)

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B3059669.png)

![Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059672.png)

![Ethanol, 2,2'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl]bis(oxy))bis-, bis(4-methylbenzenesulfonate)](/img/structure/B3059685.png)

![tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate](/img/structure/B3059689.png)